4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride
Overview
Description
“4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” is a chemical compound with the molecular formula C14H20ClN3O2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H
. This indicates the presence of various functional groups including an amino group, a chloro group, a methoxy group, and a benzamide group. Physical and Chemical Properties Analysis
The compound has a molecular weight of 334.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Scientific Research Applications
1. Gastrointestinal Motility Enhancement
A series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, have been synthesized and evaluated for their potential to enhance gastrointestinal motility. These compounds, particularly the derivative Y-36912, were found to be selective 5-HT4 receptor agonists, suggesting their use as novel prokinetic agents effective on both the upper and lower gastrointestinal tract (Sonda, Katayama, Kawahara, Sato, & Asano, 2004). Additionally, compounds like Y-34959 and related derivatives also demonstrated favorable pharmacological profiles for gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
2. Selective Serotonin Receptor Agonism
Benzamide derivatives, including the compound , have been identified as ligands for the 5-hydroxytryptamine 4 (5-HT4) receptor. They exhibit properties of potent 5-HT4 receptor agonists, having contractile effects in isolated guinea-pig ascending colon and showing potential for increased gastroprokinetic motility (Itoh, Tomozane, Hakira, Sonda, Asano, Fujimura, Sato, Haga, & Kawakita, 1999). These findings highlight the potential of these compounds in enhancing gastrointestinal motility without significant adverse effects.
3. Pharmaceutical Development and Characterization
Research into the preparation and characterization of crystalline forms of similar benzamide derivatives has been conducted. For instance, two polymorphs of a related compound were characterized using X-ray powder diffractometry, thermal analysis, and other techniques. This research aids in understanding the physical and chemical properties of these compounds, which is crucial for pharmaceutical development (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).
Safety and Hazards
Properties
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2.ClH/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9;/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUBESCBQMUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735767 | |
Record name | 4-Amino-5-chloro-2-methoxy-N-[(piperidin-4-yl)methyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654084-41-0 | |
Record name | 4-Amino-5-chloro-2-methoxy-N-[(piperidin-4-yl)methyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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